
Spectroscopic Profile of 3-(2-
Methoxyethoxy)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-(2-Methoxyethoxy)propylamine

Cat. No.: B1266703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-
Methoxyethoxy)propylamine (CAS No. 54303-31-0), a molecule of interest in various

research and development applications. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights

into its molecular structure and functional groups.

Molecular Structure and Properties
Molecular Formula: C₆H₁₅NO₂

Molecular Weight: 133.19 g/mol [1]

IUPAC Name: 3-(2-Methoxyethoxy)propan-1-amine

Structure:

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data (Predicted)
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Based on analogous compounds and general principles of NMR spectroscopy, the following

proton NMR signals are predicted for 3-(2-Methoxyethoxy)propylamine in a deuterated

chloroform (CDCl₃) solvent, with chemical shifts (δ) reported in parts per million (ppm) relative

to tetramethylsilane (TMS).

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.55 t 2H -O-CH₂-CH₂-NH₂

~3.50 t 2H -O-CH₂-CH₂-O-

~3.45 t 2H -CH₂-CH₂-O-

3.35 s 3H CH₃-O-

~2.75 t 2H -CH₂-CH₂-NH₂

~1.75 p 2H -CH₂-CH₂-CH₂-

~1.40 s (broad) 2H -NH₂

¹³C NMR (Carbon-13) NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. The following data is based on available spectral databases.[2]

Chemical Shift (δ, ppm) Assignment

~72.0 -O-CH₂-CH₂-O-

~70.5 -O-CH₂-CH₂-NH₂

~70.0 -CH₂-CH₂-O-

~59.0 CH₃-O-

~40.0 -CH₂-CH₂-NH₂

~31.5 -CH₂-CH₂-CH₂-
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies. The spectrum for 3-(2-Methoxyethoxy)propylamine
would be consistent with a primary amine and an ether.

Wavenumber (cm⁻¹) Intensity Assignment

3380 - 3250 Medium, Broad N-H stretch (primary amine)

2950 - 2850 Strong C-H stretch (aliphatic)

1650 - 1580 Medium N-H bend (primary amine)

1120 - 1085 Strong C-O stretch (ether)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, aiding in the determination of its molecular weight and structure. While a publicly

available mass spectrum for 3-(2-Methoxyethoxy)propylamine is not readily found, a

predicted fragmentation pattern can be described.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 133.

Major Fragmentation Pathways:

Alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a propyl ether radical

to give a fragment at m/z = 30 ([CH₂=NH₂]⁺). This is often the base peak for primary

amines.

Cleavage of the C-O bonds in the ether linkage.

Loss of small neutral molecules such as H₂O or CH₂O.

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

described above.
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NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3-(2-Methoxyethoxy)propylamine is

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

IR Spectroscopy
Sample Preparation: A drop of neat liquid 3-(2-Methoxyethoxy)propylamine is placed

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin

film.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A

background spectrum of the clean salt plates is recorded and subtracted from the sample

spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry
Sample Preparation: The sample is diluted to a concentration of approximately 1 µg/mL in a

suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or

electron ionization (EI) source.

Acquisition (ESI):

Ionization Mode: Positive ion mode is typically used for amines.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Nebulizing Gas: Nitrogen.

Acquisition (EI):

Ionization Energy: 70 eV.

Mass Range: m/z 10-200.
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Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and major fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques to determine the structure of 3-(2-Methoxyethoxy)propylamine.

Spectroscopic Techniques
Information Obtained

Structural Elucidation

NMR (¹H, ¹³C) Carbon-Hydrogen Framework
Connectivity

IR Functional Groups
(Amine, Ether)

MS
Molecular Weight

Fragmentation Pattern

3-(2-Methoxyethoxy)propylamine
Structure Confirmed

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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